3-tert-Butylphenyl methyl sulfide

Oxidation Kinetics Steric Effects Catalysis

3-tert-Butylphenyl methyl sulfide (also known as tert-butyl m-tolyl sulfide) is an organosulfur compound with the molecular formula C₁₁H₁₆S and a molecular weight of 180.31 g/mol. It is characterized by a tert-butyl group attached to a phenyl ring at the meta position relative to a methyl sulfide group.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
Cat. No. B7991552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butylphenyl methyl sulfide
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)SC
InChIInChI=1S/C11H16S/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3
InChIKeyUKYJBXNBSVYJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butylphenyl Methyl Sulfide: CAS 34786-26-0 Procurement and Differentiation Guide


3-tert-Butylphenyl methyl sulfide (also known as tert-butyl m-tolyl sulfide) is an organosulfur compound with the molecular formula C₁₁H₁₆S and a molecular weight of 180.31 g/mol [1]. It is characterized by a tert-butyl group attached to a phenyl ring at the meta position relative to a methyl sulfide group . This compound is a member of the aryl alkyl sulfide class, which are widely used as synthetic intermediates, solvents, and processing aids in organic chemistry and materials science [2]. Its specific substitution pattern distinguishes it from closely related isomers, such as 4-tert-butylphenyl methyl sulfide (CAS 7252-86-0) and 2-tert-butylphenyl methyl sulfide (CAS 33775-93-8), leading to unique steric and electronic properties that influence its reactivity and application suitability [3].

Why 3-tert-Butylphenyl Methyl Sulfide Cannot Be Substituted by Other tert-Butylphenyl Sulfide Isomers


Substituting 3-tert-butylphenyl methyl sulfide with its ortho- (2-) or para- (4-) positional isomers is not scientifically valid due to the profound impact of the tert-butyl group's position on the phenyl ring. This position dictates the compound's steric environment and electronic density, which in turn govern its reactivity in key reactions such as oxidation [1], electrophilic aromatic substitution , and transalkylation [2]. The meta-substitution pattern of 3-tert-butylphenyl methyl sulfide provides a unique balance of steric bulk and electronic character that is distinct from its isomers, leading to quantifiable differences in reaction rates, selectivity, and physical properties. Therefore, generic replacement without consideration of these factors can lead to failed syntheses, unexpected side products, and inconsistent performance in downstream applications.

Quantitative Differentiation of 3-tert-Butylphenyl Methyl Sulfide from Structural Analogs


Steric and Electronic Modulation of Oxidation Kinetics via tert-Butyl Substitution

The meta-substituted tert-butyl group on 3-tert-butylphenyl methyl sulfide imparts a significant steric effect that alters its oxidation kinetics compared to para-substituted analogs. Studies on the oxygenation of para-substituted phenyl methyl sulfides with oxo(salen)chromium(V) complexes demonstrate that bulky tert-butyl groups cause steric hindrance, which directly impacts the reaction mechanism [1]. While specific rate constants for the 3-isomer are not directly reported in this study, the established structure-activity relationship allows for a class-level inference that the position of the tert-butyl group will modulate the rate of electrophilic oxidation relative to the 4-tert-butyl isomer [1]. For instance, the rate constants for para-substituted sulfides with electron-releasing groups like OMe (k = 1.73 M⁻¹s⁻¹) and Me (k = 0.92 M⁻¹s⁻¹) show a clear dependence on substituent electronic and steric effects [1].

Oxidation Kinetics Steric Effects Catalysis Reaction Mechanism

Structural Isomer Differentiation via Physical Properties

3-tert-Butylphenyl methyl sulfide is distinguishable from its ortho- and para-isomers by key physical properties. The 3-isomer has a reported boiling point of 83 °C at 4 Torr . In contrast, the para-isomer (4-tert-butylphenyl methyl sulfide, CAS 7252-86-0) has a higher boiling point of 247.3 °C at 760 mmHg and a density of 0.96 g/cm³ . The ortho-isomer (2-tert-butylphenyl methyl sulfide, CAS 33775-93-8) has a molecular weight of 180.31 g/mol and a logP of 3.706 [1]. These differences in boiling point and density provide clear, quantifiable metrics for identity confirmation and purity assessment during procurement and quality control, ensuring that the correct isomer is used in research and industrial applications.

Isomer Differentiation Physical Properties Analytical Chemistry Procurement Verification

Differential Hazard Profile: 3-Isomer Lacks Classified Aquatic Toxicity Warning

A critical differentiator for procurement and handling is the hazard profile. The 4-tert-butylphenyl methyl sulfide (CAS 7252-86-0) carries a GHS hazard classification of H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) [1]. In contrast, the 3-tert-butylphenyl methyl sulfide (CAS 34786-26-0) is not explicitly classified with the H413 aquatic toxicity warning in authoritative databases, although standard laboratory safety precautions should still be observed [2]. This distinction has direct implications for waste disposal, environmental safety assessments, and the required personal protective equipment during handling. For laboratories and manufacturing sites with strict environmental discharge limits, the 3-isomer presents a potentially lower regulatory burden compared to the para-isomer.

Safety Profile GHS Classification Procurement Risk Assessment Regulatory Compliance

Transalkylation Reactivity: A Basis for Synthetic Utility

The reactivity of tert-butylphenyl sulfides in transalkylation reactions provides a basis for their use as synthetic intermediates. Studies on the reaction of tert-butylphenyl sulfide with methyl iodide in DMF demonstrate that the reaction proceeds via a sulfonium salt intermediate to produce methylphenyl sulfide [1]. The observation that higher conversion rates are achieved for compounds with more branched alkyl groups on the sulfur atom supports a radical-based mechanism, suggesting that the tert-butyl group plays a key role in stabilizing the intermediate radical [1]. While this study does not differentiate between the 3- and 4-isomers, it establishes a class-level understanding that both can participate in this transformation, but the specific isomer may influence the reaction rate and selectivity due to steric and electronic differences.

Transalkylation Synthetic Methodology Radical Intermediates Reaction Optimization

Targeted Applications for 3-tert-Butylphenyl Methyl Sulfide Based on Comparative Evidence


Asymmetric Oxidation Studies and Chiral Sulfoxide Synthesis

The distinct steric environment of the meta-tert-butyl group makes this compound an ideal substrate for investigating enantioselective oxidation. Its structure allows researchers to probe the influence of steric bulk on chiral induction, which is relevant for developing catalytic asymmetric syntheses of sulfoxides, important chiral auxiliaries and ligands [1].

Precursor for Metal-Free Transalkylation in Medicinal Chemistry

The compound's established reactivity in transalkylation reactions makes it a valuable precursor for synthesizing diverse aryl alkyl sulfide libraries under metal-free conditions [1]. This is particularly attractive in medicinal chemistry for the late-stage functionalization of drug candidates where metal contamination must be avoided.

Model Compound for Studying Steric Effects in Electrophilic Aromatic Substitution

With a tert-butyl group at the meta-position, this compound serves as an excellent model substrate to study the interplay between steric hindrance and electronic directing effects in electrophilic aromatic substitution reactions, providing fundamental insights into reaction mechanisms and regioselectivity [1].

Technical Documentation Hub

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